Ethylmetrienone

Description

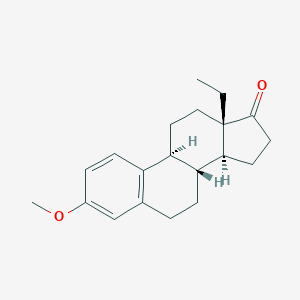

Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,13S,14S)-13-ethyl-3-methoxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O2/c1-3-20-11-10-16-15-7-5-14(22-2)12-13(15)4-6-17(16)18(20)8-9-19(20)21/h5,7,12,16-18H,3-4,6,8-11H2,1-2H3/t16-,17-,18+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHJVQLWFUQMADH-XSYGEPLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Derivatization Studies of Ethylmetrienone

Elucidation of Synthetic Pathways and Reaction Mechanisms

The synthesis of Ethylmetrienone, chemically known as 17α-ethyl-17β-hydroxyestra-4,9,11-trien-3-one, is a multi-step process that requires precise control over stereochemistry and regioselectivity. The core challenge lies in the construction of the conjugated triene system within the steroid's A and B rings.

Multi-Step Organic Synthesis Methodologies

The synthesis of this compound is not a trivial process and typically involves a series of complex organic reactions. While a definitive, publicly available, step-by-step synthesis is not widespread, a plausible and scientifically sound pathway can be constructed based on the known synthesis of its close analogs, such as Trenbolone and Metribolone (Methyltrienolone). wikipedia.orggoogle.com

A likely synthetic route would commence with a readily available steroid precursor, such as a derivative of nandrolone (B1676933) (19-nortestosterone). The initial steps would focus on the introduction of the 17α-ethyl group. This is typically achieved through a Grignard reaction with an appropriate ethyl magnesium halide on a 17-keto steroid precursor.

The subsequent and most critical phase of the synthesis is the creation of the 4,9,11-trien-3-one system. This is often accomplished through a series of dehydrogenation reactions. For instance, a starting material containing a 4-en-3-one system can be converted to a 4,9-dien-3-one, which is then further dehydrogenated to the desired 4,9,11-trien-3-one. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are commonly employed for such dehydrogenation steps in steroid chemistry. mdpi.com

An alternative approach could involve the use of a starting material that already possesses a portion of the required unsaturation, which is then extended through controlled chemical transformations.

Stereochemical Control and Regioselectivity in Synthesis

Throughout the synthesis, maintaining the correct stereochemistry at the various chiral centers of the steroid nucleus is paramount. The stereochemistry of the final product is largely dictated by the stereochemistry of the starting material, as the rigid steroid framework often directs the approach of reagents to a specific face of the molecule.

Regioselectivity is particularly crucial during the dehydrogenation steps. The choice of reagents and reaction conditions must be carefully optimized to ensure the formation of the double bonds at the desired 4, 9, and 11 positions without isomerization or the formation of other undesired unsaturated byproducts. The use of specific catalysts can play a significant role in achieving high regioselectivity in these transformations.

Development of Novel Synthetic Strategies

The quest for more efficient and environmentally benign synthetic methods has driven research into novel strategies for the synthesis of complex molecules like this compound.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to steroid synthesis to reduce the environmental impact of chemical processes. uva.nl This includes the use of less hazardous reagents and solvents, improving atom economy, and employing catalytic methods.

For instance, biocatalytic approaches, utilizing enzymes or whole microorganisms, are being explored for specific transformations in steroid synthesis. These methods can offer high selectivity and operate under mild conditions, reducing the need for protecting groups and minimizing waste. While specific applications to this compound synthesis are not widely documented, the potential for enzymatic hydroxylation or dehydrogenation steps is an active area of research in steroid chemistry. uva.nl

Catalytic Reactions for Structural Diversification

Catalytic methods are instrumental in the synthesis and structural diversification of steroids. Homogeneous and heterogeneous catalysts are employed for a variety of transformations, including hydrogenation, dehydrogenation, and carbon-carbon bond formation.

For the synthesis of this compound and its analogs, catalytic dehydrogenation offers a powerful tool for introducing the conjugated triene system. Transition metal catalysts, such as those based on palladium or rhodium, can facilitate the selective removal of hydrogen atoms to form double bonds. The choice of catalyst and reaction conditions can influence the regioselectivity of the dehydrogenation process.

Furthermore, catalytic cross-coupling reactions can be utilized to introduce a wide range of functional groups onto the steroid skeleton, enabling the synthesis of a diverse library of analogs for academic research.

Preparation of this compound Analogues and Derivatives for Academic Inquiry

The synthesis of analogues and derivatives of this compound is crucial for academic research, particularly for structure-activity relationship (SAR) studies. By systematically modifying the structure of this compound, researchers can probe the molecular interactions that govern its chemical and physical properties.

The preparation of such analogues often involves the modification of key functional groups or the introduction of new substituents at various positions of the steroid nucleus. For example, the 17α-ethyl group can be replaced with other alkyl or functionalized chains to investigate the impact of this substituent on the molecule's properties. Similarly, modifications to the A, B, C, or D rings can provide valuable insights.

The synthesis of these derivatives often employs the same fundamental reactions used in the synthesis of the parent compound, but with variations in the starting materials or reagents to achieve the desired structural modifications.

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Key Structural Features |

| This compound | C20H24O2 | 296.40 | 17α-ethyl, 17β-hydroxy, estra-4,9,11-trien-3-one |

| Trenbolone | C18H22O2 | 270.37 | 17β-hydroxy, estra-4,9,11-trien-3-one |

| Metribolone (Methyltrienolone) | C19H24O2 | 284.39 | 17α-methyl, 17β-hydroxy, estra-4,9,11-trien-3-one |

| Nandrolone | C18H26O2 | 274.40 | 17β-hydroxy, estr-4-en-3-one |

| 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | C8Cl2N2O2 | 227.00 | Dehydrogenating agent |

Synthesis of Isotopically Labeled Probes

Isotopically labeled compounds are indispensable tools in biomedical research, enabling detailed studies of pharmacokinetics, metabolism, and receptor binding. iaea.orgacs.org The introduction of isotopes such as deuterium (B1214612) (²H) and tritium (B154650) (³H) into the this compound structure allows for its quantification and tracking in biological systems. osti.govsigmaaldrich.com General methods for the isotopic labeling of steroids often involve catalytic isotopic exchange or the reduction of unsaturated precursors with isotopically labeled reagents. nih.govnih.gov

The synthesis of isotopically labeled this compound can be achieved through several established methods for steroid labeling. One common approach is the use of heterogeneous catalytic isotopic exchange, where the steroid is treated with tritium (³H) or deuterium (²H) gas in the presence of a metal catalyst like palladium. nih.gov For steroids containing keto groups, performing this exchange in an alkaline medium is often preferred. nih.gov

A more specific strategy involves the introduction of the isotopic label at a late stage of the synthesis. For this compound, which is 17α-ethyl-17β-hydroxyestra-4,9,11-trien-3-one, the isotopic label can be incorporated into the 17α-ethyl group. A plausible synthetic route, analogous to the synthesis of deuterium-labeled 17-methyl-testosterone, would involve the Grignard reaction of a suitable steroid precursor with an isotopically labeled ethyl magnesium halide. nih.gov For instance, the reaction of an appropriate estran-17-one precursor with ¹³C₂H₅MgBr or CD₃CH₂MgBr would yield this compound with the label in the ethyl group.

Another established method for labeling steroids is through the reduction of a double bond with tritium or deuterium gas. iaea.org While this compound's core structure is aromatic in rings B and C, pre-synthesis modifications could introduce a reducible double bond that, upon reduction with isotopic gas, would incorporate the label. Subsequent chemical steps would then complete the synthesis of the final labeled this compound.

The table below summarizes potential methods for the synthesis of isotopically labeled this compound based on general steroid labeling techniques.

| Labeling Method | Isotope | Precursor | Reagents | Labeled Product |

| Catalytic Isotopic Exchange | ³H or ²H | This compound | ³H₂ or ²H₂ gas, Pd/C catalyst | [³H/²H]this compound |

| Grignard Reaction | ¹³C, ²H | Estran-17-one derivative | ¹³C₂H₅MgBr or CD₃CH₂MgBr | [¹³C₂/²H₅]this compound |

| Catalytic Reduction | ³H or ²H | Unsaturated precursor | ³H₂ or ²H₂ gas, catalyst | [³H/²H]this compound |

It is important to note that after synthesis, purification of the labeled compound, often by methods like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), is crucial to ensure high radiochemical purity. libretexts.org

Chemical Modifications for Structure-Activity Relationship (SAR) Exploration

The structure-activity relationship (SAR) of anabolic steroids has been extensively studied to understand how chemical modifications influence their anabolic and androgenic activities. wikipedia.orgtaylorfrancis.comnih.gov The goal is often to create derivatives with a higher anabolic-to-androgenic ratio. uomustansiriyah.edu.iq The unique structural features of this compound, including the 17α-ethyl group and the conjugated double bonds in rings B and C, are key determinants of its high potency.

The progressive alteration of a molecule's structure helps to determine the importance of different functional groups for its biological activity. nih.gov For anabolic steroids, modifications at various positions of the steroid nucleus have been shown to significantly impact their interaction with the androgen receptor and their metabolic stability. wikipedia.orguomustansiriyah.edu.iq

17α-Alkylation: The presence of a 17α-alkyl group, in this case, an ethyl group, is a critical modification that prevents the metabolic oxidation of the 17β-hydroxyl group, thereby increasing the oral bioavailability of the steroid. europeanreview.orgnih.gov The length of this alkyl chain is crucial; extending it beyond an ethyl group can abolish androgenic activity and may even convert the compound into an androgen receptor antagonist. wikipedia.org

Modifications of the Steroid Rings: The introduction of double bonds at the C9-C10 and C11-C12 positions, as seen in this compound, is known to greatly increase the potency of the steroid. wikipedia.org This modification enhances the planarity of the molecule and is thought to improve its binding affinity to the androgen receptor.

Removal of the C19-Methyl Group: this compound is a 19-nortestosterone derivative, meaning it lacks the methyl group at the C19 position. This modification is associated with increased anabolic activity and can also confer progestogenic activity. wikipedia.org

The following table summarizes the key structural features of this compound and their known impact on its activity based on general SAR studies of anabolic steroids.

| Structural Feature | Position | Effect on Activity | Reference |

| Ethyl Group | 17α | Increases oral bioavailability and metabolic stability | europeanreview.orgnih.gov |

| Hydroxyl Group | 17β | Essential for androgenic and anabolic activity | youtube.com |

| Double Bonds | C4-C5, C9-C10, C11-C12 | Greatly increases potency and receptor binding affinity | wikipedia.org |

| Carbonyl Group | C3 | Important for androgenic activity | youtube.com |

| Lacks Methyl Group | C19 | Increases anabolic-to-androgenic ratio | wikipedia.org |

Further exploration of the SAR of this compound could involve the synthesis of analogs with modifications at other positions. For example, the introduction of a substituent at the C4 position could further modulate its activity and metabolic profile. wikipedia.org Similarly, altering the stereochemistry at various chiral centers could lead to significant changes in biological activity. youtube.com

Advanced Analytical Research Methodologies for Ethylmetrienone

Chromatographic Separations and Purity Characterization

Chromatography is a fundamental technique for separating and analyzing complex mixtures. birchbiotech.com In the context of Ethylmetrienone, various chromatographic methods are employed to determine its purity and to separate it from any related substances or impurities.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the qualitative and quantitative analysis of chemical compounds. iosrphr.org The development of a robust HPLC method for this compound is an iterative process that involves the strategic selection and fine-tuning of several parameters to achieve optimal separation, efficiency, and sensitivity. iosrphr.org The goal is to create a method that can accurately separate the main compound from any potential impurities. iosrphr.org

The process begins with understanding the physicochemical properties of this compound, such as its solubility and UV-visible spectra, which guide the initial choice of chromatographic conditions. iosrphr.org Reversed-phase HPLC is a common starting point for compounds like this compound.

Method development and optimization for this compound typically involves:

Column Selection: The choice of the stationary phase is critical for achieving the desired selectivity. sigmaaldrich.com A C18 column is often a suitable starting point for a molecule like this compound.

Mobile Phase Composition: The mobile phase, a mixture of solvents, is adjusted to control the elution of the analyte. sigmaaldrich.com For this compound, a common mobile phase would consist of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer. nih.gov The ratio of these solvents can be kept constant (isocratic elution) or varied during the run (gradient elution) to achieve better separation of complex mixtures. sigmaaldrich.com

Flow Rate and Temperature: These parameters are optimized to improve peak shape and reduce analysis time. iosrphr.org

Detection: A UV detector is typically used, with the wavelength set to a value where this compound exhibits maximum absorbance to ensure high sensitivity. nih.gov

A hypothetical optimized HPLC method for this compound could be as follows:

Table 1: Hypothetical Optimized HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 340 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

This method would be validated for linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose of purity characterization. researchgate.net

Gas Chromatography (GC) Applications in Purity Assessment

Gas Chromatography (GC) is another powerful technique used to assess the purity of volatile and thermally stable compounds. birchbiotech.com For a compound like this compound, GC can be employed to separate it from volatile impurities that may be present from the synthesis process. The technique relies on the differential partitioning of compounds between a gaseous mobile phase (a carrier gas) and a liquid or solid stationary phase within a column. birchbiotech.com

Key aspects of using GC for purity assessment of this compound include:

Sample Preparation: The sample is typically dissolved in a suitable volatile solvent before injection into the GC system. youtube.com

Column and Temperature Program: A capillary column with a non-polar or mid-polar stationary phase is often used. The oven temperature is programmed to increase during the analysis, allowing for the separation of compounds with a wide range of boiling points. birchbiotech.com

Carrier Gas: An inert gas such as helium or nitrogen is used as the mobile phase. youtube.com

Detection: A Flame Ionization Detector (FID) is commonly used for organic compounds like this compound, providing high sensitivity.

Purity is determined by analyzing the resulting chromatogram. The area of the peak corresponding to this compound is compared to the total area of all peaks in the chromatogram (excluding the solvent peak). youtube.com The purity is then calculated as a percentage. youtube.com For example, if the peak area for this compound is 80 units and the total peak area is 100 units, the purity would be 80%. youtube.com

Chiral Chromatography for Enantiomeric Purity Evaluation

Many molecules, including potentially this compound, can exist as enantiomers—stereoisomers that are non-superimposable mirror images of each other. Since enantiomers often have different pharmacological activities, it is crucial to determine the enantiomeric purity of a chiral compound. nih.gov Chiral chromatography is the primary method for this evaluation. uma.es

This can be achieved through two main approaches:

Direct Chiral Chromatography: This method utilizes a chiral stationary phase (CSP) in either HPLC or GC. nih.gov The CSP interacts differently with each enantiomer, leading to different retention times and thus their separation. Polysaccharide-based CSPs are widely used in HPLC for this purpose. nih.gov

Indirect Chiral Chromatography: In this approach, the enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers. libretexts.org These diastereomers have different physical properties and can be separated on a standard, achiral chromatographic column. libretexts.org

The enantiomeric purity, often expressed as enantiomeric excess (ee), is calculated from the peak areas of the two enantiomers in the chromatogram. libretexts.org

Spectroscopic Techniques for Structural Confirmation and Quantitative Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical compounds. indianastate.edu They provide detailed information about the molecular structure, which is complementary to the separation data obtained from chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the detailed structure of a molecule in solution. tripod.comjeolusa.com It is based on the interaction of nuclear spins with an external magnetic field. jeolusa.com For this compound, ¹H (proton) and ¹³C (carbon-13) NMR are the most common experiments. libretexts.org

Key information obtained from an NMR spectrum includes:

Chemical Shift: The position of a signal in the NMR spectrum indicates the chemical environment of the nucleus. jeolusa.com This helps to identify different functional groups and the electronic environment of atoms within the molecule. libretexts.org

Integration: The area under a ¹H NMR signal is proportional to the number of protons giving rise to that signal. libretexts.org

Spin-Spin Coupling: The splitting of an NMR signal into multiple peaks (a multiplet) provides information about the number of neighboring nuclei. tripod.com This helps to establish the connectivity of atoms in the molecule. jeolusa.com

Advanced 2D NMR techniques, such as COSY and HMBC, can be used to further elucidate the complex structure of this compound by showing correlations between different nuclei. In some cases, chiral shift reagents can be used in NMR to differentiate between enantiomers by inducing non-identical chemical shifts, providing a method for determining enantiomeric purity. libretexts.orglibretexts.org

Table 2: Types of Information from NMR for this compound Structural Analysis

| NMR Parameter | Information Provided |

| Chemical Shift | Electronic environment of individual protons and carbons |

| Integration | Relative number of protons in different environments |

| Spin-Spin Coupling | Connectivity between adjacent atoms |

| 2D NMR | Detailed correlations and spatial relationships between atoms |

Mass Spectrometry (MS) for Impurity Profiling and Structural Elucidation

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. nih.gov It is highly sensitive and provides valuable information about the molecular weight and structure of a compound. synthinkchemicals.com When coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it becomes a powerful tool for impurity profiling. veeprho.comchimia.ch

The process for analyzing this compound and its impurities using LC-MS would involve:

Separation: The sample is first injected into an LC system to separate this compound from any impurities. synthinkchemicals.com

Ionization: As the separated components elute from the LC column, they enter the mass spectrometer and are ionized. synthinkchemicals.com

Mass Analysis: The mass analyzer measures the mass-to-charge ratio of the resulting ions, providing the molecular weight of the parent compound and any impurities. synthinkchemicals.com

Fragmentation (MS/MS): For structural elucidation, tandem mass spectrometry (MS/MS) is employed. chimia.ch In this technique, ions of a specific mass-to-charge ratio are selected and fragmented. synthinkchemicals.com The resulting fragmentation pattern is like a fingerprint for the molecule and can be used to identify the structure of unknown impurities. researchgate.net

High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which allows for the determination of the elemental composition of a compound, further aiding in its identification. chimia.ch

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Research

Spectroscopic methods are instrumental in elucidating the molecular structure and quantifying compounds like this compound. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, in particular, offer distinct advantages in research settings.

Infrared (IR) Spectroscopy provides a molecular fingerprint by measuring the vibrations of atoms within a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its vibrational modes. For a complex molecule such as this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its functional groups. Key absorptions would likely include those for the C=O (carbonyl) group, C=C bonds within the steroid rings, and various C-H stretching and bending vibrations. vscht.czlibretexts.orgmasterorganicchemistry.comlibretexts.orgyoutube.com The precise wavenumbers of these bands can help in confirming the identity of the compound by comparing the obtained spectrum with that of a reference standard. vscht.cz

Ultraviolet-Visible (UV-Vis) Spectroscopy is employed to study electronic transitions within a molecule. Molecules containing chromophores, or light-absorbing groups, can absorb light in the UV-Vis region, promoting electrons to higher energy orbitals. The steroidal structure of this compound, with its conjugated system of double bonds, is expected to exhibit characteristic absorption maxima (λmax) in the UV region. chemguide.co.uklibretexts.orgresearchgate.net The intensity of this absorption, as dictated by the Beer-Lambert Law, is directly proportional to the concentration of the compound in a solution, making UV-Vis spectroscopy a valuable tool for quantification. chemguide.co.uklibretexts.orgthermofisher.com The molar absorptivity (ε), a constant unique to a compound at a specific wavelength, can be determined from a calibration curve of absorbance versus concentration. chemguide.co.uklibretexts.orgyoutube.com

While specific IR and UV-Vis spectral data for this compound are not widely published in publicly available literature, the principles of these techniques form the basis for its qualitative and quantitative analysis in a research context.

Method Validation for Analytical Research Applications

Method validation is a critical process in analytical chemistry that demonstrates the suitability and reliability of an analytical method for its intended purpose. chromatographyonline.comindustrialpharmacist.comnih.govresearchgate.netnih.gov For research applications involving this compound, any developed spectroscopic method would need to undergo rigorous validation to ensure the accuracy and precision of the results. The following subsections detail the key parameters of method validation.

Precision, Accuracy, and Linearity Studies

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD) of a series of measurements. For a spectroscopic method for this compound, precision would be assessed through repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

Accuracy denotes the closeness of the mean of a set of results to the true or accepted reference value. In the context of this compound analysis, accuracy is often determined through recovery studies. This involves spiking a blank matrix with a known concentration of this compound standard and measuring the recovery. The acceptance criterion for accuracy is typically a high percentage of recovery of the analyte.

Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. For a UV-Vis spectrophotometric method for this compound, linearity would be established by preparing a series of standard solutions of known concentrations and measuring their absorbance. A calibration curve is then constructed by plotting absorbance versus concentration, and the linearity is evaluated by the correlation coefficient (r²) of the linear regression, which should be close to 1. industrialpharmacist.comijrpr.comijper.orgresearchgate.netnih.gov

A hypothetical representation of linearity data for a UV-Vis spectrophotometric analysis of this compound is presented below:

| Concentration (µg/mL) | Absorbance (AU) |

| 2.0 | 0.152 |

| 4.0 | 0.305 |

| 6.0 | 0.458 |

| 8.0 | 0.610 |

| 10.0 | 0.763 |

Based on such data, a linear regression analysis would be performed to determine the equation of the line and the correlation coefficient, confirming the linear relationship between concentration and absorbance over this range.

Robustness and Limit of Detection/Quantification

Robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. chromatographyonline.comindustrialpharmacist.comresearchgate.netnih.gov For a spectroscopic method, these parameters could include the pH of the solution, the wavelength setting, or the temperature. chromatographyonline.comindustrialpharmacist.comresearchgate.net The robustness is assessed by observing the effect of these small variations on the analytical results.

Limit of Detection (LOD) is the lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. researchgate.netreddit.comLimit of Quantification (LOQ) is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. researchgate.netreddit.com For spectroscopic methods, LOD and LOQ are often determined based on the standard deviation of the response and the slope of the calibration curve. researchgate.netreddit.com

The following table illustrates hypothetical LOD and LOQ values for a spectroscopic method for this compound, which would be determined experimentally during method validation.

| Parameter | Value (µg/mL) |

| Limit of Detection (LOD) | 0.1 |

| Limit of Quantification (LOQ) | 0.3 |

These values are crucial for understanding the sensitivity of the analytical method and its applicability for detecting and quantifying trace amounts of this compound.

Computational and Theoretical Chemistry Studies of Ethylmetrienone

Molecular Dynamics and Conformational Analysis

While quantum methods focus on the static electronic structure, molecular dynamics (MD) simulations provide insight into the movement and flexibility of molecules over time.

Molecular dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules. nih.govnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal how a molecule's conformation changes over time. nih.gov For a molecule like Ethylmetrienone, MD simulations can highlight the flexibility of the steroid rings and the movement of its substituent groups. nih.gov This flexibility is often crucial for its biological function, such as fitting into the binding pocket of a receptor. nih.gov

A key aspect of molecular flexibility is the rotation around single bonds, which gives rise to different conformers. nih.gov The energy required to rotate around a specific bond is known as the rotational barrier . nih.govnih.gov Computational methods, including both DFT and ab initio approaches, can be used to calculate the energy profile as a bond is rotated, identifying the low-energy (stable) staggered conformations and high-energy (unstable) eclipsed conformations. mdpi.com For this compound, calculating the rotational barriers for its ethyl and methyl groups would reveal their preferred orientations and the energetic cost of conformational changes, which can influence receptor binding and molecular recognition. researchgate.net

Chemical and biological processes rarely occur in a vacuum; they take place in a solvent, most commonly water. numberanalytics.comwikipedia.org The solvent can have a profound effect on a molecule's structure, stability, and reactivity. numberanalytics.com Computational solvation models are essential for accurately simulating these effects. wikipedia.org These models are generally divided into two categories:

Explicit Solvation: In this approach, a large number of individual solvent molecules (e.g., water) are included in the simulation box around the solute (this compound). This method provides a highly detailed and physically realistic picture of the solute-solvent interactions but is computationally very expensive.

Implicit Solvation: Here, the solvent is treated as a continuous medium (a continuum) with properties like a dielectric constant, rather than as individual molecules. wikipedia.orgnumberanalytics.com This significantly reduces computational cost while still capturing the primary electrostatic effects of solvation. wikipedia.org Popular implicit models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). numberanalytics.comfaccts.de

For this compound, applying a solvation model is critical for realistic simulations of its behavior in a biological environment, helping to predict properties like its binding affinity to a receptor surrounded by water. numberanalytics.com

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand Design Principles

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. kg.ac.rsresearchgate.net The fundamental principle is that the structural features of a molecule, such as its size, shape, and electronic properties, determine its activity. kg.ac.rs

The development of a QSAR model for a class of steroids including this compound would typically involve these steps: kg.ac.rs

Data Collection: A dataset of structurally related steroids with experimentally measured biological activity (e.g., binding affinity to the androgen or estrogen receptor) is compiled. mdpi.com

Descriptor Calculation: For each molecule, a set of numerical parameters, or "molecular descriptors," are calculated. These descriptors quantify various aspects of the molecule's structure, including constitutional, topochemical, geometrical, and electronic properties. kg.ac.rsresearchgate.net

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms like artificial neural networks, are used to build a mathematical equation that correlates the descriptors with the observed biological activity. researchgate.netmdpi.com

Validation: The model's predictive power is rigorously tested to ensure it is robust and can accurately predict the activity of new, untested compounds. mdpi.com

Once validated, QSAR models serve as powerful tools in ligand design . By analyzing the model, chemists can identify which molecular features are most important for enhancing activity. This knowledge guides the design of new, more potent, or selective steroid analogues. acs.orgnih.gov For example, a QSAR model might reveal that a specific electrostatic potential on one part of the steroid is crucial for strong receptor binding, directing synthetic efforts toward analogues that optimize this feature. nih.gov

Table 2: Examples of Molecular Descriptors Used in QSAR Studies of Steroids (This table is illustrative of descriptor types used in steroid QSAR modeling.)

| Descriptor Type | Example Descriptor | Property Quantified |

| Electronic | Mor16v (3D-MoRSE) | Electron density distribution researchgate.net |

| Steric/Topological | GATS4m (Geary autocorrelation) | Mass distribution in the molecule researchgate.net |

| Physicochemical | LogP | Lipophilicity / Hydrophobicity |

| Geometrical | Jurs-WNSA-1 (Weighted surface area) | Molecular shape and surface properties |

This interactive table shows examples of descriptors that quantitatively describe a molecule's properties for use in QSAR models.

Development of Molecular Descriptors

A cornerstone of computational studies on steroids like this compound is the development and application of molecular descriptors. These numerical values quantify different aspects of a molecule's structure and properties, transforming the symbolic representation of a molecule into a format suitable for mathematical analysis and the development of predictive models. nih.gov For anabolic steroids, these descriptors are crucial for establishing Quantitative Structure-Activity Relationships (QSAR), which correlate a compound's structure with its biological activity, such as its binding affinity to the androgen receptor. nih.govvensel.org

Molecular descriptors are broadly categorized into several classes, each capturing different dimensional aspects of the molecule:

0D-Descriptors: These include simple counts of atoms and molecular weight.

1D-Descriptors: These encompass lists of structural fragments and molecular fingerprints.

2D-Descriptors: Derived from the 2D representation of the molecule, these include topological indices that describe molecular branching and connectivity.

3D-Descriptors: These descriptors are calculated from the 3D coordinates of the molecule and include information about its shape, size, and electronic properties. nih.gov

In the context of steroids such as this compound, 3D-QSAR studies are particularly relevant. These studies utilize 3D descriptors to model the interaction between the steroid and its receptor. Key descriptors in such studies often include:

Electronic Descriptors: These describe the electronic properties of the molecule. Examples include partial charges on atoms, the energy of the Highest Occupied Molecular Orbital (HOMO), and the energy of the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov For instance, the maximal donor delocalizability associated with the oxygen atom in the A-ring of the steroid is a critical electronic descriptor for androgen receptor binding. nih.gov

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, which is crucial for its transport and interaction with the typically hydrophobic ligand-binding pocket of the androgen receptor. A common descriptor is the logarithm of the octanol-water partition coefficient (log Kow). nih.govvensel.org

Steric Descriptors: These relate to the size and shape of the molecule, which determine how well it fits into the receptor's binding site. Molar refractivity (MR) and sterimol parameters (L, B1, B5) are examples of steric descriptors used in QSAR studies of steroids. u-tokyo.ac.jp

The table below provides examples of molecular descriptors that would be relevant in computational studies of this compound and related steroids.

| Descriptor Category | Specific Descriptor | Description | Relevance to Steroid Activity |

| Electronic | HOMO/LUMO Energy | Energy of the Highest Occupied/Lowest Unoccupied Molecular Orbital. | Relates to the molecule's reactivity and ability to engage in electronic interactions with the receptor. nih.gov |

| Partial Atomic Charges | The distribution of electron density across the atoms of the molecule. | Important for electrostatic interactions within the receptor binding pocket. nih.gov | |

| Hydrophobic | log Kow | The logarithm of the octanol-water partition coefficient. | Measures the hydrophobicity of the steroid, which influences its binding to the hydrophobic pocket of the androgen receptor. nih.govvensel.org |

| Steric | Molar Refractivity (MR) | A measure of the volume occupied by a molecule or substituent. u-tokyo.ac.jp | Influences the fit of the steroid within the receptor's binding site. u-tokyo.ac.jp |

| Sterimol Parameters | A set of parameters describing the size and shape of a substituent. u-tokyo.ac.jp | Provides a more detailed description of the steric requirements for optimal receptor binding. u-tokyo.ac.jp |

Predictive Algorithms for Related Steroid Structures

Predictive algorithms, particularly those from the field of machine learning, are increasingly being used to develop models that can forecast the biological activity and metabolic fate of steroids. These algorithms use the molecular descriptors discussed in the previous section as input to build these predictive models.

For anabolic steroids, a primary application of these algorithms is the development of QSAR models to predict androgen receptor binding affinity. nih.govvensel.org Various statistical and machine learning methods are employed for this purpose:

Partial Least Squares (PLS): A statistical method that is particularly useful when the number of predictor variables (descriptors) is large. It has been successfully used in 2D-QSAR models for androgen receptor binding. vensel.org

Genetic Algorithms (GA): These are used as a feature selection technique to identify the most relevant molecular descriptors from a large pool of calculated descriptors for building robust QSAR models. vensel.org

Neural Networks: Both dense neural networks (DNN) and convolutional neural networks (CNN) have been applied to predict properties of steroids. For instance, they have been used to predict the retention times of steroids in chromatography, which is crucial for their detection and identification. nih.gov

Elastic Net Regression: This is a regression method that combines penalties from Lasso and Ridge methods and is well-suited for datasets with many correlated variables, such as those encountered in biological studies of steroid use. nih.gov

A significant area of research is the prediction of the sites of metabolism on steroid molecules by enzymes like Cytochrome P450 3A4 (CYP3A4). Mechanism-based models have been developed that combine molecular docking to determine the binding conformation of the steroid in the enzyme's active site with calculations of the reaction activity. mdpi.com Such models have shown high accuracy in predicting the metabolic sites on steroids. mdpi.com

The table below outlines the components of a predictive algorithm framework for assessing the activity of anabolic steroids like this compound.

| Component | Description | Examples of Application |

| Input Data | A dataset of steroid structures with known biological activity (e.g., androgen receptor binding affinity). | A collection of various anabolic-androgenic steroids and their experimentally determined binding affinities for the androgen receptor. nih.gov |

| Molecular Descriptors | Numerical representations of the chemical and physical properties of the steroid molecules. | Calculation of electronic, hydrophobic, and steric descriptors for each steroid in the dataset. nih.govvensel.orgu-tokyo.ac.jp |

| Algorithm | A machine learning or statistical method used to build the predictive model. | Partial Least Squares (PLS), Genetic Algorithms (GA), Neural Networks (NN), Elastic Net Regression. vensel.orgnih.gov |

| Model Validation | The process of assessing the predictive power and robustness of the developed model. | Internal validation (e.g., cross-validation) and external validation using a separate test set of steroids. nih.gov |

| Prediction | The application of the validated model to predict the activity of new or uncharacterized steroids. | Predicting the androgen receptor binding affinity of a novel synthetic steroid like this compound. |

Through the synergistic use of molecular descriptors and predictive algorithms, computational chemistry provides a powerful framework for the study of this compound and other anabolic steroids, enabling the prediction of their biological activity and a deeper understanding of their structure-activity relationships.

Molecular Interactions and Receptor Binding Research

In Vitro Receptor Binding Assays and Target Identification

A variety of in vitro assays have been employed to characterize the binding of ethylmetrienone to its primary target, the androgen receptor (AR), as well as its cross-reactivity with other steroid receptors.

Due to its high stability and strong binding affinity, the tritiated form of this compound, [³H]methyltrienolone ([³H]R1881), has been widely used as a radioligand in androgen receptor binding assays. In these studies, [³H]R1881 is incubated with a preparation of cells or tissues containing the androgen receptor. The amount of radioligand that binds specifically to the receptor is then measured, allowing for the quantification of receptor concentration (Bmax) and the determination of its dissociation constant (Kd), a measure of binding affinity.

For instance, studies using adult male rat liver cytosol have characterized the binding of [³H]R1881 to a macromolecular complex that sediments in the 8-9S region, which is characteristic of a steroid hormone receptor. These studies determined a high affinity with a dissociation constant (Kd) of approximately 2.3 nM and a low binding capacity. nih.gov The specificity of this binding is confirmed by the fact that it is not observed in the serum of male rats or in the liver cytosol of female or androgen-insensitive (tfm) rats. nih.gov Furthermore, the use of triamcinolone (B434) acetonide in such assays helps to block the binding of [³H]R1881 to glucocorticoid receptors, thereby isolating its interaction with the androgen receptor. nih.gov

Competition binding assays are a cornerstone in determining the relative binding affinity (RBA) of a compound for a receptor. In these experiments, a constant concentration of a radiolabeled ligand (like [³H]R1881 or [³H]dihydrotestosterone) is co-incubated with varying concentrations of an unlabeled competitor compound, in this case, this compound. The ability of the unlabeled compound to displace the radioligand from the receptor is measured, and from this, the half-maximal inhibitory concentration (IC50) is determined. The IC50 value is then often converted to an inhibition constant (Ki), which reflects the binding affinity of the competitor.

Research has consistently shown that this compound is a potent competitor for the androgen receptor. Its high affinity is often used as a benchmark against which other potential androgenic or antiandrogenic compounds are compared. While specific Ki values can vary depending on the experimental conditions (e.g., tissue source, temperature), this compound typically exhibits a high relative binding affinity for the androgen receptor.

Crucially, competition binding studies have also revealed the cross-reactivity of this compound with other steroid receptors. It has been shown to bind with considerable affinity to the progesterone (B1679170) receptor (PR) and the glucocorticoid receptor (GR). nih.gov This cross-reactivity is an important consideration when using this compound as a research tool, as its effects may not be solely mediated through the androgen receptor. For example, studies in rat muscle cytosol have demonstrated that [³H]R1881 binds to both androgen and glucocorticoid receptors. nih.gov

| Receptor | Binding Profile |

| Androgen Receptor (AR) | High affinity agonist. Frequently used as the reference radioligand ([³H]R1881) in binding assays. nih.gov |

| Progesterone Receptor (PR) | Significant binding affinity. This compound, also known as R5020 in some contexts, is a potent progesterone receptor agonist. nih.govmedchemexpress.com |

| Glucocorticoid Receptor (GR) | Binds with notable affinity, which can lead to off-target effects in experimental systems. nih.gov The use of other specific glucocorticoids is often necessary to block this interaction in AR-specific studies. nih.gov |

This table summarizes the known receptor binding profile of this compound.

The principles of radioligand and competition binding assays have been adapted for high-throughput screening (HTS) to rapidly assess the receptor binding profiles of large numbers of compounds. These HTS assays often utilize multi-well plates and automated liquid handling systems to perform competitive binding experiments efficiently. nih.gov In such a setup, a library of compounds can be screened for their ability to displace a radiolabeled ligand, such as [³H]R1881, from the androgen receptor. This allows for the identification of novel androgen receptor modulators. While specific HTS campaigns focused solely on discovering interactions with this compound are not the primary goal (as its interactions are relatively well-characterized), the methodologies themselves are crucial for placing its binding profile in the broader context of endocrine-active compounds.

Mechanistic Elucidation of Ligand-Receptor Dynamics

Beyond simple binding affinity, research has delved into the mechanistic details of how this compound interacts with receptors and the functional consequences of this binding.

The binding of a ligand to a steroid hormone receptor induces a specific conformational change in the receptor protein. This change is critical for the subsequent steps in receptor activation, including dimerization, DNA binding, and the recruitment of co-regulatory proteins that ultimately modulate gene transcription.

While studies directly imaging the conformational changes induced specifically by this compound are limited, the well-established principle is that agonist binding, such as that by this compound to the androgen receptor, promotes a specific "active" conformation. This agonist-induced conformation is distinct from the conformation adopted when an antagonist binds. For instance, studies on the androgen receptor have shown that ligand binding induces conformational changes that can regulate the interaction with other proteins, such as phosphatases. nih.gov It is this precise, ligand-specific three-dimensional shape of the receptor that dictates the downstream biological response. The potent agonist nature of this compound is a direct consequence of the specific conformational state it stabilizes in the androgen receptor upon binding.

Allosteric modulation refers to the process where the binding of a ligand to one site on a protein influences the binding or function at a different, topographically distinct site. nih.gov In the context of steroid receptors, the binding of the steroid hormone in the ligand-binding pocket allosterically regulates the conformation of other domains of the receptor, such as the activation function 2 (AF-2) surface, which is crucial for the interaction with coactivator proteins. mdpi.com

The interaction of this compound with the androgen receptor is a classic example of orthosteric binding that leads to allosteric regulation of the receptor's function. By binding to the ligand-binding pocket, this compound allosterically induces the necessary conformational changes that create or expose surfaces for the recruitment of coactivators, leading to the potentiation of transcriptional activity. While this compound itself is not typically described as an allosteric modulator (a term often reserved for ligands that bind to a site other than the primary ligand-binding site), its mechanism of action is fundamentally rooted in the principles of allostery that govern the function of all nuclear receptors. nih.govmdpi.com

Intermolecular Forces and Binding Energetics

Table 1: Key Residues in the Androgen Receptor Ligand-Binding Pocket and Their Potential Interactions

| Residue | Location | Potential Interaction Type |

|---|---|---|

| Gln711 | Helix 3 | Hydrogen Bond Donor/Acceptor |

| Arg752 | Helix 5 | Hydrogen Bond Donor, Electrostatic |

| Asn705 | Helix 3 | Hydrogen Bond Donor/Acceptor |

| Thr877 | Helix 11 | Hydrogen Bond Donor/Acceptor |

| Phe764 | Helix 5 | Hydrophobic (CH-π) |

| Met745 | Helix 4 | Hydrophobic |

| Leu704 | Helix 3 | Hydrophobic |

| Trp741 | Helix 5 | Hydrophobic (π-π stacking) |

This table is constructed based on known crystal structures of the androgen receptor with various ligands and represents the likely interaction partners for a steroidal ligand like this compound.

Hydrogen Bonding and Hydrophobic Interactions

Hydrogen bonds and hydrophobic interactions are considered the primary drivers of binding for steroidal ligands within the androgen receptor.

Hydrogen Bonding: The steroid scaffold of androgens typically contains oxygen atoms at the C3 and C17 positions, which can act as hydrogen bond acceptors. In the case of this compound, the ketone group at C3 and the hydroxyl group at C17 are critical for anchoring the ligand within the binding pocket. Research on the AR LBD has identified key amino acid residues that form a hydrogen-bonding network with the ligand. For instance, residues such as Gln711 and Arg752 are positioned to form hydrogen bonds with the C3-keto group of the steroid. nih.gov The C17-hydroxyl group is also a key hydrogen bond donor, likely interacting with residues like Asn705 and Thr877. nih.gov These hydrogen bonds provide specificity and contribute significantly to the binding affinity.

Hydrophobic Interactions: The core of the androgen receptor ligand-binding pocket is predominantly hydrophobic. The steroidal backbone of this compound, being largely nonpolar, fits snugly into this pocket, displacing water molecules and leading to a favorable entropic contribution to the binding energy. The ethyl group at the C17α position of this compound would be accommodated within this hydrophobic pocket. The binding of various androgens is driven by the hydrophobic effect, with selectivity arising from multiple CH-π contacts and hydrogen-bonding interactions within the semi-rigid polyaromatic cavity of the receptor. nih.govresearchgate.net The planarity and rigidity of the steroid nucleus are crucial for maximizing these hydrophobic contacts with nonpolar amino acid residues lining the binding pocket.

Electrostatic Contributions: The distribution of partial charges on both the this compound molecule and the amino acid residues of the AR binding pocket creates an electrostatic field that contributes to the binding energy. The interaction between the permanent dipoles of the ligand and receptor, as well as induced dipoles, helps to orient the ligand correctly within the binding site. The strong positive charge of residues like Arg752 is likely to establish a significant electrostatic interaction with the partial negative charge of the C3 ketone group of this compound. nih.gov

Van der Waals Forces: These are weak, short-range interactions that arise from temporary fluctuations in electron density, leading to transient dipoles. Although individually weak, the cumulative effect of Van der Waals forces between the numerous atoms of this compound and the receptor's binding pocket is substantial. The close packing of the ligand within the receptor is essential to maximize these forces. The shape complementarity between this compound and the AR binding pocket is therefore a critical determinant of binding affinity, as it allows for a large surface area of interaction and thus a significant contribution from Van der Waals forces. Studies on other ligand-receptor systems have shown that Van der Waals dispersion forces can have a larger contribution to the binding energy than even covalent components in some cases. rcsb.org

In Vitro Cellular Biology Research

Cell Line Selection and Maintenance for Experimental Models

The investigation of potent androgens like Metribolone in vitro necessitates the use of carefully selected and maintained cell models. The choice of a cell line is critical and is primarily dictated by the research question, with a key consideration being the expression and status of the androgen receptor (AR). oup.com

Prostate cancer cell lines are frequently employed due to the central role of AR signaling in this disease. oup.com For instance, the LAPC-4 cell line is utilized because it expresses a wild-type, non-amplified AR, providing a model that is representative of certain stages of prostate cancer. oup.com Other lines, such as the ductus deferens smooth muscle tumor cell line (DDT1MF-2), are used to study androgen effects in specific, androgen-responsive tissues. nih.gov

Standard cell line maintenance is crucial for reproducibility. This involves culturing cells in appropriate media, such as IMDM or DMEM, supplemented with fetal bovine serum (FBS), antibiotics (like penicillin/streptomycin), and sometimes specific growth factors. oup.com For experiments investigating hormone effects, cells are often maintained for a period in media with charcoal-stripped serum to remove endogenous steroids, creating a hormone-depleted baseline. glpbio.com

Establishment of Immortalized Cell Lines

Immortalized cell lines are a cornerstone of in vitro research, offering the advantage of indefinite proliferation, which allows for long-term, reproducible experiments. nih.gov These cell lines are derived from primary cells but have been genetically altered to bypass the normal process of cellular senescence. nih.gov

Common methods for immortalization include the introduction of viral oncogenes (e.g., SV40 large T-antigen) or the expression of the catalytic subunit of telomerase (hTERT), which prevents the shortening of telomeres during cell division. While specific cell lines have not been immortalized solely for the study of Ethylmetrienone, researchers rely on a vast library of existing immortalized lines. Human embryonic kidney-derived epithelial cells (HEK293) and various cancer cell lines, such as the human colon adenocarcinoma (Caco-2) cells, are widely used in biomedical research for their robustness and ease of genetic manipulation. nih.govnih.gov The selection of an immortalized line for androgen research hinges on its expression of functional AR and the relevant cellular pathways under investigation. oup.com

Primary Cell Culture Methodologies

Primary cells are isolated directly from living tissue and have a finite lifespan in culture. sigmaaldrich.com Their primary advantage is that they more closely reflect the physiological state of cells in a living organism. Primary human genital skin fibroblasts have been used to study the binding characteristics and metabolism of androgens like Metribolone. johnshopkins.edu Similarly, smooth muscle cells cultured from rat penis have served as a model to investigate the regulation of AR expression. nih.gov

The methodology for establishing primary cultures typically involves the enzymatic or mechanical dissociation of tissue to release individual cells. These cells are then plated in specialized culture media that supports their growth and attachment. For example, studies on androgen binding in adipose tissue have utilized differentiated fat pad adipose precursor cells in a whole-cell assay system. nih.gov Due to their limited lifespan, primary cells must be used at low passage numbers to ensure their characteristics remain representative of the original tissue.

Cell-Based Assays for Biochemical and Functional Analysis

Cell-based assays are indispensable tools for quantifying the biochemical and functional effects of compounds like Metribolone. These assays move beyond simple binding studies to measure a cellular response, providing more physiologically relevant data. researchgate.net Assays can measure a wide range of cellular processes, including cell proliferation, activation of specific signaling pathways, and changes in gene expression. nih.govmdpi.com

For instance, the androgenic potency of a compound can be assessed by its ability to stimulate the proliferation of androgen-dependent cell lines like LNCaP. embopress.org Ligand binding assays using intact cells are also common, where radiolabeled Metribolone ([3H]R1881) is used to determine the binding affinity and number of androgen receptors in a given cell type. nih.gov

Investigation of Cellular Uptake and Metabolism

A key feature of Metribolone that makes it a valuable research tool is its significant metabolic stability. Unlike natural androgens such as testosterone, which can be rapidly metabolized into other active or inactive compounds within the cell, Metribolone remains largely unchanged. johnshopkins.edunih.gov This resistance to metabolism ensures that the observed effects are due to the compound itself, simplifying the interpretation of experimental results. nih.gov

Studies using cultured human genital skin fibroblasts have confirmed that Metribolone is not metabolized by these cells. johnshopkins.edu This allows for precise characterization of its interaction with the androgen receptor. Whole-cell binding assays have been developed to measure the kinetics of this interaction directly within the cellular environment.

| Parameter | Value (for Metribolone/R1881) | Cell Model |

| Binding Affinity (Kd) | ~0.56 nM | Human Genital Skin Fibroblasts |

| Binding Affinity (Kd) | ~4.0 nM | Rat Adipose Precursor Cells |

| Receptor Half-Life (in presence of R1881) | 6.6 hours | DDT1MF-2 Smooth Muscle Cells |

| Receptor Half-Life (without androgen) | 3.1 hours | DDT1MF-2 Smooth Muscle Cells |

This table summarizes key kinetic parameters of Metribolone (R1881) interaction with the androgen receptor in different in vitro cell models. nih.govjohnshopkins.edunih.gov

Modulation of Intracellular Signaling Pathways

Steroid hormones can trigger cellular responses through both classical genomic pathways (acting as transcription factors) and rapid, non-genomic signaling cascades. nih.gov Metribolone, by potently activating the androgen receptor, has been shown to modulate several key intracellular signaling pathways. glpbio.comembopress.org

In vascular endothelial cells, Metribolone treatment was found to activate a complex signaling cascade involving AR, c-Src, AKT, p38, ERK, and NFκB. glpbio.com In prostate cancer cells, both androgens and estrogens can induce the formation of a ternary complex between the androgen receptor, estrogen receptor, and the Src kinase, leading to the activation of the Src/Raf-1/Erk-2 pathway, which in turn stimulates cell proliferation. embopress.org These rapid, non-genomic actions are initiated by steroid receptors that can be located outside the nucleus, potentially at the plasma membrane, and can influence cell behavior on a timescale of minutes. nih.govnih.gov

| Signaling Pathway | Effect of Metribolone | Cell Model |

| AR/cSrc/AKT/p38/ERK/NFκB | Activation | Vascular Endothelial Cells |

| Src/Raf-1/Erk-2 | Activation | LNCaP Prostate Cancer Cells |

This table shows intracellular signaling pathways known to be modulated by the potent androgen receptor agonist Metribolone (R1881) in specific cell lines. glpbio.comembopress.org

Gene Expression and Protein Level Analysis in Cell Models

The primary mechanism of action for androgens is the regulation of gene expression. researchgate.net Upon binding to a ligand like Metribolone, the androgen receptor translocates to the nucleus, binds to specific DNA sequences known as androgen response elements (AREs), and modulates the transcription of target genes. researchgate.net

In vitro studies have identified several genes and proteins whose expression is altered by Metribolone. For example, in Calu-3 lung cells, Metribolone treatment promotes the activation of the serine protease TMPRSS2 without affecting the total expression of the protein. glpbio.com In endothelial cells, Metribolone up-regulates the expression of key cell cycle regulatory proteins, including p53, p21, and p27. glpbio.com Interestingly, in certain smooth muscle cell lines, Metribolone can increase the expression of the androgen receptor itself, a process known as up-regulation. nih.govnih.gov This effect is dependent on new protein synthesis and results from both an increase in the receptor's half-life and an increased rate of receptor synthesis. nih.gov The regulation of gene expression is a complex process that can also be influenced by epigenetic factors, such as DNA methylation, which can silence or activate genes without changing the DNA sequence. nih.govnih.govyoutube.com

| Gene/Protein | Effect of Metribolone | Cell Model |

| TMPRSS2 | Increased Activation | Calu-3 (Lung) |

| p53 | Upregulation | Vascular Endothelial Cells |

| p21 | Upregulation | Vascular Endothelial Cells |

| p27 | Upregulation | Vascular Endothelial Cells |

| Androgen Receptor (AR) | Upregulation | DDT1MF-2 & A-PSMC (Smooth Muscle) |

This table details the observed effects of Metribolone (R1881) on the expression and activity of specific genes and proteins in various in vitro cell models. nih.govglpbio.comnih.gov

Co-Culture and 3D Cell Models in Complex Biological Systems

The study of this compound (also known as Methyltrienolone or R1881) in complex in vitro systems, such as co-culture and three-dimensional (3D) cell models, represents a significant advancement in understanding its role in cellular processes that mimic the intricate in vivo environment. These models offer a more physiologically relevant context compared to traditional two-dimensional (2D) monolayer cultures by recapitulating cell-cell and cell-matrix interactions, as well as nutrient and oxygen gradients that exist in living tissues. mdpi.comcorning.commdpi.comnih.govgbo.comfrontiersin.org

Co-culture systems, which involve the cultivation of two or more distinct cell types together, are instrumental in dissecting the paracrine signaling and direct intercellular communication that influence cellular responses to androgens like this compound. For instance, in the context of prostate cancer, co-culturing cancer cells with stromal cells, such as fibroblasts or immune cells, can reveal how the tumor microenvironment modulates androgen receptor (AR) signaling and the subsequent effects of AR agonists. frontiersin.org While direct studies detailing the use of this compound in complex co-culture models are limited in publicly available research, the established importance of the tumor microenvironment in hormone-driven cancers underscores the potential of such models.

Three-dimensional cell culture models, including spheroids and organoids, provide an even more sophisticated platform for investigating the biological effects of this compound. Spheroids are self-assembled spherical aggregates of cells, while organoids are derived from stem cells and can self-organize into structures that resemble miniature organs. corning.commdpi.comgbo.com These models better replicate the structural and functional complexity of tissues, making them valuable for studying processes like tumor progression and therapeutic response. corning.comnih.govfrontiersin.org

A notable application of this compound in 3D culture has been in the development and maintenance of patient-derived prostate cancer spheroids. In these models, the synthetic androgen is a critical component of the culture medium, essential for maintaining the viability and growth of the spheroids. Research has focused on optimizing the concentration of this compound to ensure long-term culture success, thereby providing a stable platform for translational studies. nih.gov

The use of this compound in these advanced cell culture systems allows for a more nuanced understanding of androgen receptor activity. For example, studies using 3D models can investigate how the spatial organization of cells within a spheroid affects the diffusion of androgens and the subsequent activation of the AR. mdpi.com Furthermore, these models are instrumental in exploring the development of resistance to androgen-targeted therapies, a significant challenge in the treatment of prostate cancer.

Below is a data table summarizing the application of this compound (R1881) in a 3D spheroid culture model based on available research findings.

| Model System | Cell Type | Compound | Concentration | Key Findings | Reference |

| 3D Spheroids | Patient-derived organ-confined prostate cancer cells | This compound (R1881) | 0.01 - 10 nM | The addition of R1881 to the culture medium was necessary for spheroid growth and long-term viability. A concentration of 0.1 nM was found to be optimal for maintaining spheroid viability in culture for extended periods. | nih.gov |

This interactive table highlights the crucial role of this compound in supporting the architecture and survival of complex 3D prostate cancer models, which are vital for preclinical research.

Preclinical Pharmacological Research in Non Human Biological Systems

In Vivo Model Selection and Characterization

The selection of appropriate animal models is a foundational step in preclinical research, allowing scientists to study the complex interactions of a compound within a whole, living biological system. The choice of model depends on the specific research question, with different species offering distinct advantages for various stages of investigation.

For initial exploratory pharmacological research, small animal models, particularly rodents like mice and rats, are frequently utilized. nih.gov These models are advantageous due to their relatively low cost, short life cycles, and the availability of well-characterized genetic strains. In the context of a compound like Ethylmetrienone, rodent models would be instrumental in early-stage investigations.

Key applications in exploratory research include:

Pharmacodynamic (PD) Studies: To understand the biological and physiological effects of the compound and to establish a relationship between exposure and response.

Pharmacokinetic (PK) Profiling: To study the absorption, distribution, metabolism, and excretion (ADME) of the compound. nih.gov

Toxicity Screening: Initial assessment to identify potential target organs for toxicity.

Researchers can refine these rodent models to study specific conditions or biological pathways, providing a versatile platform for initial efficacy and safety assessments. nih.gov

Following initial studies in small animals, promising compounds may be evaluated in larger animal models to gather more translatable data. Non-human primates (NHPs), such as cynomolgus or rhesus macaques, are often chosen for advanced preclinical studies due to their significant physiological, genetic, and immunological similarities to humans. nih.govnih.goveuropa.eu This makes them particularly valuable for assessing the effects of a compound on complex systems that are not adequately replicated in rodents. nih.gov

For a compound like this compound, NHP models would be critical for:

Comparative Metabolism: Understanding the metabolic pathways in a species closer to humans can help predict human metabolites. nih.gov

Advanced Safety and Toxicology: Investigating more complex toxicological endpoints and immune responses. labcorp.com

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Refining the understanding of the dose-response relationship to better inform potential human studies. nih.gov

The use of NHPs is highly regulated and reserved for essential research where other models are inadequate, particularly for evaluating the safety and efficacy of novel therapeutics before human exposure. nih.govlabcorp.com

Methodologies for Investigating Compound Distribution and Metabolism in Organisms

Understanding how a compound is distributed throughout the body and how it is metabolized is crucial for interpreting both efficacy and toxicology data. nih.gov

Tissue distribution studies are designed to determine the extent and rate at which a compound and its metabolites move from the bloodstream into various tissues and organs. bioivt.com These studies are typically conducted in animal models, such as rats, following administration of the compound. nih.govnih.gov

A common method involves the use of a radiolabeled version of the compound. This allows for quantitative analysis of its presence in different tissues over time. Two primary techniques are:

Quantitative Whole-Body Autoradiography (QWBA): This imaging technique provides a visual and quantitative map of the radioactivity distribution across the entire body of the animal at different time points. bioivt.com

Tissue Dissection and Analysis: At various time points after administration, animals are euthanized, and specific tissues and organs are collected. nih.govnih.gov The concentration of the compound and/or its metabolites is then measured in homogenates of these tissues using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

The data from these studies reveal which organs are exposed to the highest concentrations of the compound, which can be potential sites of either therapeutic action or toxicity. nih.gov

Table 1: Illustrative Data from a Hypothetical Tissue Distribution Study This table is for illustrative purposes to show the type of data collected and does not represent actual findings for this compound.

| Tissue | Concentration (ng/g) at 1 hour | Concentration (ng/g) at 8 hours | Concentration (ng/g) at 24 hours |

|---|---|---|---|

| Liver | Data | Data | Data |

| Kidney | Data | Data | Data |

| Muscle | Data | Data | Data |

| Brain | Data | Data | Data |

| Adipose Tissue | Data | Data | Data |

Metabolism is the process by which the body chemically modifies a compound. Identifying the resulting metabolites is essential because they can have their own pharmacological or toxicological activity. These studies are often conducted in vitro using liver microsomes from different species (e.g., mouse, rat, dog, monkey, human) to understand species-specific metabolic pathways. nih.gov

In vivo metabolite profiling involves collecting biological samples (e.g., plasma, urine, feces) from animals that have been administered the compound. nih.gov Advanced analytical techniques, such as high-resolution mass spectrometry, are used to detect and identify the chemical structures of the metabolites. nih.gov This information helps build a complete picture of the compound's fate in the body.

Experimental Design and Data Analysis in Preclinical Research

The reliability and reproducibility of preclinical research heavily depend on robust experimental design and appropriate statistical analysis.

Key principles of experimental design include:

Clear Hypothesis: Every experiment should be designed to test a specific, well-defined hypothesis.

Randomization: Animals should be randomly assigned to treatment and control groups to minimize bias.

Blinding: Whenever possible, researchers conducting experiments and analyzing data should be unaware of the group assignments to prevent observer bias.

Sample Size Calculation: The number of animals used should be statistically justified to ensure the study is sufficiently powered to detect a meaningful effect, while also adhering to the ethical principles of reduction (using the minimum number of animals necessary).

Data analysis often involves:

Descriptive Statistics: Summarizing the data (e.g., mean, standard deviation).

Inferential Statistics: Using statistical tests (e.g., t-tests, ANOVA) to determine if observed differences between groups are statistically significant.

Modeling: Employing pharmacokinetic and pharmacodynamic models to describe the relationship between dose, exposure, and effect.

Ethical Considerations in Non-Human Animal Research

The use of animals in preclinical research, particularly for potent substances like anabolic-androgenic steroids, is governed by strict ethical principles to ensure animal welfare. innovations-report.comasep.org The core of these ethical considerations is the "Three Rs" principle: Replacement, Reduction, and Refinement . noldus.com

Replacement: This principle encourages the use of non-animal methods whenever possible. noldus.com This could include in vitro studies using cell cultures or in silico computer modeling to predict the effects of a compound. srce.hr For a compound like this compound, initial screening of its anabolic and androgenic potential might be conducted using cell-based assays before proceeding to animal studies.

Reduction: This principle aims to minimize the number of animals used in research while still obtaining scientifically valid results. noldus.com This is achieved through careful experimental design, appropriate sample size calculation, and sharing of data and resources to avoid unnecessary duplication of studies. srce.hr

Refinement: This principle focuses on minimizing any pain, suffering, or distress experienced by the animals. noldus.com This includes:

Using the least sentient species appropriate for the study.

Providing adequate housing, nutrition, and veterinary care.

Using appropriate anesthesia and analgesia for any procedures that may cause pain.

Establishing humane endpoints for studies, where animals are euthanized before they experience significant suffering.

Justification for Animal Use in AAS Research

The use of animals in AAS research is justified by the need to understand the complex physiological and behavioral effects of these compounds, which cannot be fully replicated in in vitro models. innovations-report.comresearchgate.net For instance, animal models are crucial for studying the effects of AAS on muscle growth, aggression, and various organ systems. innovations-report.comnih.gov However, there is an ethical imperative to demonstrate that the potential scientific knowledge gained from the research outweighs the potential harm to the animals. innovations-report.com

Ethical Oversight

All research involving animals must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee. srce.hr These committees are responsible for ensuring that all research protocols adhere to the highest ethical standards and comply with all relevant laws and regulations.

In the context of potent AAS like this compound, ethical review would pay close attention to the potential for adverse effects, such as organ toxicity and behavioral changes like increased aggression. longdom.orgama-assn.org The research protocol would need to include clear monitoring plans to assess animal health and well-being throughout the study and define clear endpoints for intervention if severe adverse effects are observed.

Featured Recommendations